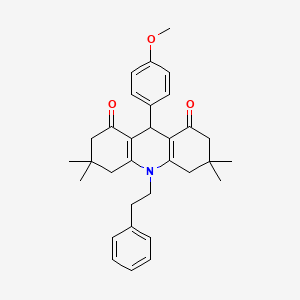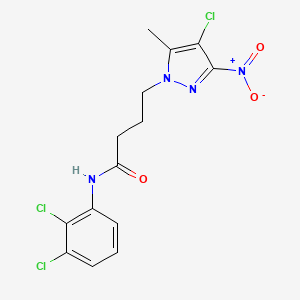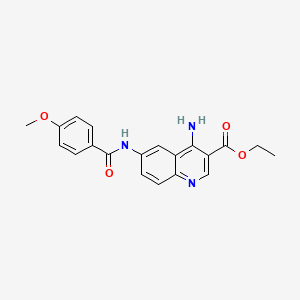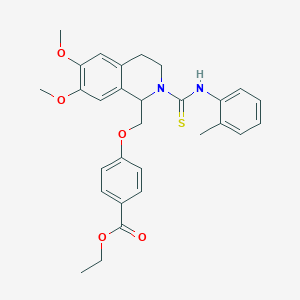![molecular formula C21H26N2OS B11454335 N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B11454335.png)
N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE is a complex organic compound that features a piperidine moiety, a tetrahydrobenzothiophene ring, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Construction of the Tetrahydrobenzothiophene Ring: This step often involves cyclization reactions using sulfur-containing reagents.
Coupling Reactions: The piperidine and tetrahydrobenzothiophene intermediates are coupled using reagents such as coupling agents or catalysts.
Formation of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated synthesis platforms are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperine and piperidinone.
Benzothiophene Derivatives: Compounds containing the benzothiophene ring, such as benzothiophene sulfonamides.
Benzamide Derivatives: Compounds containing the benzamide group, such as sulpiride and tiapride.
Uniqueness
N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE is unique due to its combination of the piperidine, tetrahydrobenzothiophene, and benzamide moieties. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds.
Properties
Molecular Formula |
C21H26N2OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C21H26N2OS/c24-20(16-9-3-1-4-10-16)22-21-18(15-23-13-7-2-8-14-23)17-11-5-6-12-19(17)25-21/h1,3-4,9-10H,2,5-8,11-15H2,(H,22,24) |
InChI Key |
YSIIQRGYAANLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide](/img/structure/B11454252.png)
![3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B11454257.png)
![[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine](/img/structure/B11454261.png)

![1-(2-Chloro-5-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11454278.png)

![2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11454290.png)

![5-benzylsulfanyl-3-[(4-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11454301.png)
![N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide](/img/structure/B11454308.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 6-cyclopentyl-5,6,7,8-tetrahydro-1-(4-methylphenyl)-](/img/structure/B11454318.png)

![2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11454332.png)
![4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B11454336.png)
